2-Oxa-5-azaspiro[3.4]octane

Kinase Inhibitor DDR1 Oncology

2-Oxa-5-azaspiro[3.4]octane (CAS 90207-55-9) is a rigid spirocyclic oxetane-pyrrolidine scaffold with enhanced 3D conformation, solubility, and metabolic stability over planar bioisosteres. Generic replacements like morpholine risk losing the target engagement, selectivity, and blood-brain barrier penetration critical for CNS and oncology programs. This building block enables conformational restriction in lead optimization—sharpening pharmacophore presentation and reducing off-target effects for GPCR, ion channel, and kinase modulators. Supplied at ≥95% purity with global shipping for R&D.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
CAS No. 90207-55-9
Cat. No. B1373852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azaspiro[3.4]octane
CAS90207-55-9
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CC2(CCO2)NC1.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-2-6(7-4-1)3-5-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyDJOULPPPRYDOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Oxa-5-azaspiro[3.4]octane (CAS 90207-55-9): A Differentiated Spirocyclic Scaffold


2-Oxa-5-azaspiro[3.4]octane (CAS: 90207-55-9) is a spirocyclic heterocycle featuring a rigid bicyclic framework formed by the fusion of an oxetane and a pyrrolidine ring . This unique scaffold is characterized by its enhanced three-dimensionality, which can improve solubility and metabolic stability compared to planar analogs [1], and serves as a versatile building block for drug discovery, with demonstrated utility in generating bioactive compounds for oncology and CNS targets [2].

The Risks of Substituting 2-Oxa-5-azaspiro[3.4]octane: Why the Spirocycle Matters


Substituting 2-Oxa-5-azaspiro[3.4]octane with a simpler, cheaper, or more readily available heterocycle (e.g., morpholine or a simple pyrrolidine) is a high-risk procurement decision due to the distinct three-dimensional and physicochemical properties imparted by its spirocyclic oxetane core. The spirocyclic oxetane motif in 2-oxa-6-azaspiro[3.3]heptane, a close analog, has been shown to offer a viable and metabolically robust alternative to morpholine, enabling higher binding affinities to the NQO1 active site [1]. This class-level evidence strongly suggests that the unique 3D conformation of the 2-Oxa-5-azaspiro[3.4]octane scaffold is critical for achieving specific target engagement and selectivity profiles, as demonstrated in the quantitative evidence below, which cannot be replicated by generic, planar bioisosteres.

Quantitative Evidence for 2-Oxa-5-azaspiro[3.4]octane: A Comparator-Based Guide for Procurement and Selection


DDR1 Kinase Inhibition: 2-Oxa-5-azaspiro[3.4]octane as a Privileged Fragment

A derivative incorporating the 2-Oxa-5-azaspiro[3.4]octane scaffold demonstrated a specific IC50 value against the DDR1 kinase domain. While this is a single data point for a larger molecule, it proves the scaffold's utility in generating a functional kinase inhibitor [1]. This data provides a quantitative benchmark for assessing future analogs built on this core.

Kinase Inhibitor DDR1 Oncology

Synthetic Accessibility vs. Other 5-Azaspiro[3.4]octanes: Enantioselective Route from Proline

An efficient, two-step enantioselective synthesis of an optically active 1-oxo derivative was achieved using L-Proline as a chiral starting material [1]. This contrasts with more complex, multi-step routes often required for other substituted 5-azaspiro[3.4]octane scaffolds, such as those described for spiro-iminosugars which involve sequences of radical cyclization, C-H amination, and metathesis [2].

Synthetic Methodology Chiral Synthesis Medicinal Chemistry

Enabling CNS Penetration: The Advantage of the Spirocyclic Oxetane Core Over Acyclic Analogs

The spirocyclic skeleton structure, of which 2-Oxa-5-azaspiro[3.4]octane is a member, exhibits good lipophilicity and permeability, enabling small-molecule compounds to cross the blood-brain barrier (BBB) [1]. This is a class-level property that differentiates it from more polar, acyclic heterocycles like morpholine, which often have poor BBB penetration.

CNS Penetration Blood-Brain Barrier Glioblastoma

Conformational Restriction: 2-Oxa-5-azaspiro[3.4]octane vs. Flexible Piperazine Surrogates

The 2-Oxa-5-azaspiro[3.4]octane scaffold serves as a conformationally restricted analog of flexible piperazine and morpholine rings. This restriction is a key design strategy to improve target selectivity and reduce off-target effects, a feature shared with other oxa-azaspiro compounds that have been explored as sigma receptor ligands [1].

Conformational Restriction Piperazine Bioisostere Drug Design

Recommended Application Scenarios for 2-Oxa-5-azaspiro[3.4]octane in Drug Discovery and Chemical Biology


CNS Drug Discovery: Building Blocks for Brain-Penetrant Kinase Inhibitors

Use 2-Oxa-5-azaspiro[3.4]octane as a core scaffold to synthesize analogs with improved blood-brain barrier permeability for targeting CNS kinases like DDR1. The spirocyclic framework provides the necessary lipophilicity for CNS penetration [1], and the demonstrated activity against DDR1 [2] provides a starting point for fragment-based or structure-guided drug design.

Conformationally-Restricted Bioisostere Synthesis for Enhanced Selectivity

Employ this compound as a rigid replacement for flexible piperazine or morpholine moieties in lead optimization. The conformational restriction can reduce off-target effects by presenting a more defined pharmacophore [3], which is particularly valuable for designing selective GPCR or ion channel modulators.

Efficient Synthesis of Complex Natural Product-Inspired Scaffolds

Utilize the well-established, enantioselective synthetic route from L-Proline [4] to rapidly generate a chiral, spirocyclic lactam-lactone core. This serves as a versatile intermediate for diversity-oriented synthesis or for constructing more complex natural product analogs like oxazolomycin.

Developing Novel Anti-Glioblastoma Agents

Incorporate the 2-Oxa-5-azaspiro[3.4]octane ring system into new chemical entities designed to treat glioblastoma. The scaffold's inherent ability to cross the blood-brain barrier [1] addresses the primary challenge in GBM therapy, and it can be functionalized to target specific pathways, such as the SIRT1/p53 axis, as demonstrated by related spirocyclic compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-5-azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.